2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-4-fluorophenyl)acetamide
CAS No.: 1261013-08-4
Cat. No.: VC6923874
Molecular Formula: C24H22ClFN4O2S
Molecular Weight: 484.97
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261013-08-4 |
|---|---|
| Molecular Formula | C24H22ClFN4O2S |
| Molecular Weight | 484.97 |
| IUPAC Name | 2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-4-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C24H22ClFN4O2S/c1-2-3-11-30-23(32)22-21(17(13-27-22)15-7-5-4-6-8-15)29-24(30)33-14-20(31)28-19-10-9-16(26)12-18(19)25/h4-10,12-13,27H,2-3,11,14H2,1H3,(H,28,31) |
| Standard InChI Key | IEOOQJMYOMQBOU-UHFFFAOYSA-N |
| SMILES | CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)F)Cl |
Introduction
Synthesis
The synthesis of compounds similar to 2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-4-fluorophenyl)acetamide typically involves multi-step processes. These may include reactions in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which facilitate nucleophilic attacks and enhance yields. The specific steps would depend on the availability of starting materials and the desired substituents.
Potential Applications
Pyrrolo[3,2-d]pyrimidine derivatives are known for their diverse biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties. While specific biological activity data for this compound is not available, its structural features suggest it could be explored for similar applications.
Research Findings and Data
Given the lack of specific research findings on this exact compound, we can look at related compounds for insights:
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| Related Pyrrolo[3,2-d]pyrimidine Derivative | C23H30N4O2 | Potential medicinal applications |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Not specified | Anti-inflammatory potential |
Table 1: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume